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molecular formula C11H13BrO2 B3036556 Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 357980-61-1

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-

Cat. No. B3036556
M. Wt: 257.12 g/mol
InChI Key: GONRASPMOGEKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514996B2

Procedure details

A mixture of 5-bromo-2-methoxyphenol (17.8 g), 3-chloro-2-methyl-1-propene (13.0 ml), potassium carbonate (18.2 g), and DMF (150 ml) was stirred at 80° C. for 2 hours. The mixture was diluted with toluene, washed with a saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off to give Compound IIa-a (22.2 g, 98.4%) as a colorless oily substance.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.Cl[CH2:12][C:13]([CH3:15])=[CH2:14].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>C1(C)C=CC=CC=1>[CH3:14][C:13](=[CH2:12])[CH2:15][O:8][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[O:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OC
Name
Quantity
13 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
18.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give Compound IIa-a (22.2 g, 98.4%) as a colorless oily substance

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(COC1=C(C=CC(=C1)Br)OC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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